BenchChemオンラインストアへようこそ!

7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cross-coupling Sequential functionalization Medicinal chemistry

This 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine provides a unique orthogonal dihalogenated scaffold. The C3-iodo (I) and C7-bromo (Br) pattern establishes a reactivity hierarchy (I > Br) essential for precise, stepwise Suzuki or Sonogashira couplings. This enables sequential library diversification without protecting-group manipulation, a critical advantage for SAR studies and PROTAC development. Substitution with regioisomers (e.g., 4-bromo-3-iodo or 5-bromo-3-iodo analogs) leads to divergent synthetic outcomes and compromised target affinity. Ensure batch-to-batch consistency with ≥98% purity, validated for multi-step medicinal chemistry workflows.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 1190318-20-7
Cat. No. B3219368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
CAS1190318-20-7
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CN2)I)Br
InChIInChI=1S/C7H4BrIN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H
InChIKeyNXUWBVUOGALNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1190318-20-7): A Strategic Dihalogenated Azaindole Building Block for Kinase-Focused Medicinal Chemistry


7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, also referred to as 7-bromo-3-iodo-6-azaindole, is a heterocyclic compound with the molecular formula C₇H₄BrIN₂ and a molecular weight of 322.93 g/mol . It belongs to the pyrrolo[2,3-c]pyridine (6-azaindole) family, a privileged scaffold in medicinal chemistry due to its role as a biological isostere of indole and its prevalence as the core structure in numerous kinase inhibitors and antitumor agents . The compound features a distinct halogenation pattern with a bromine atom at the 7-position and an iodine atom at the 3-position of the fused bicyclic ring system . This specific substitution pattern is central to its value as a versatile and strategically functionalized intermediate, enabling sophisticated synthetic maneuvers in the construction of complex drug-like molecules.

Critical Procurement Rationale: Why 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Cannot Be Substituted by Other Pyrrolopyridine Isomers


In the context of chemical procurement for advanced medicinal chemistry programs, substituting 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine with a seemingly similar pyrrolopyridine analog (e.g., the [3,2-b], [3,2-c], or [2,3-b] isomers, or alternative regioisomers like 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine) is not a viable strategy. The specific [2,3-c] ring fusion dictates the core's electronic properties, steric environment, and three-dimensional presentation of substituents, which are fundamental to achieving desired binding interactions with biological targets . Furthermore, the unique 7-bromo/3-iodo substitution pattern is non-interchangeable; it establishes a hierarchy of orthogonal reactivity (I > Br) that is essential for executing precise, stepwise cross-coupling sequences for library diversification. An analog like 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1690341-79-7), while sharing the same core and molecular weight, positions its halogens differently, leading to a divergent synthetic trajectory and, consequently, a distinct final product . Therefore, procurement must be exact to ensure fidelity to a defined synthetic route and the generation of the intended patentable chemical matter.

Quantitative Differentiation of 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Against its Closest Analogs


Orthogonal Reactivity of C7-Br vs. C3-I: Enabling Sequential Cross-Coupling for Diversification

The primary differentiator for 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is the presence of two halogens (Br at C7, I at C2) with significantly different reactivities in Pd-catalyzed cross-coupling reactions. The C-I bond is more reactive and undergoes oxidative addition preferentially. This allows for a controlled, sequential functionalization strategy, where the iodine site can be derivatized first, leaving the bromine intact for a subsequent transformation . This orthogonal reactivity is a strategic advantage over symmetrical dihalo-analogs (e.g., dibromo or dichloro derivatives) or mono-halogenated compounds, which lack this inherent selectivity and require more complex protection/deprotection sequences .

Cross-coupling Sequential functionalization Medicinal chemistry Library synthesis

Validated Purity Profile: Comparison of Commercially Available Batches

A critical, quantifiable factor for procurement is the assayed purity of the compound as provided by different vendors. A review of commercial sources reveals a consistent, high-purity profile. Multiple vendors, including Fluorochem and ChemScene, offer the compound with a guaranteed minimum purity of 98% (HPLC) . Other suppliers, such as Boc Sciences and Shiya Biopharm, specify a purity of 95% [1]. This compares favorably to some less common, synthetically more challenging analogs which may be offered at lower or less well-defined purities. A higher starting purity of 98%+ minimizes the need for additional in-house purification steps, reducing time and cost in the synthetic workflow.

Procurement Quality Control Purity Reproducibility

Computed Physicochemical Properties: Aqueous Solubility and Density

Computed physicochemical properties provide a baseline for understanding compound behavior and can be useful for planning synthesis and purification. For 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, the calculated aqueous solubility is very low, at 0.61 g/L at 25°C, indicating it is highly hydrophobic . Its density is reported as 2.4±0.1 g/cm³ [1]. While these are predicted values, they serve as a point of comparison against the solubility of a more polar, unsubstituted analog like 1H-pyrrolo[2,3-c]pyridine. The introduction of the heavy halogen atoms (Br and I) drastically reduces aqueous solubility, a factor that is consistent with their lipophilic nature.

Physicochemical properties ADME Formulation Handling

Tautomeric Stability: The Predominant N1-H Canonical Form

Computational analysis of the tautomeric forms of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine indicates a strong preference for the N1-H canonical form. The relative energy of this tautomer is reported to be 0.0 kcal/mol, with a predicted population of 95% . This is in contrast to other potential tautomers (e.g., N6-H), which are energetically less favorable. This degree of stability is relevant when comparing the compound to other aza-indole isomers where the energetic preference between tautomers might be less pronounced, potentially leading to a mixture of reactive species under certain conditions.

Computational chemistry Tautomerism Molecular modeling Reactivity

Primary Application Scenarios for 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine in Drug Discovery


Focused Library Synthesis for Kinase Inhibitor Lead Optimization

The orthogonal reactivity of the C3-iodine and C7-bromine substituents makes 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine an ideal core scaffold for generating diverse, focused libraries. A medicinal chemistry team can selectively functionalize the C3 position via Suzuki or Sonogashira coupling, followed by a subsequent, different cross-coupling reaction at the C7 position . This sequential, one-pot diversification strategy is highly efficient for exploring structure-activity relationships (SAR) around the pyrrolo[2,3-c]pyridine core, a privileged structure for targeting the ATP-binding pocket of various kinases .

Synthesis of Complex Patentable Chemical Matter

The unique 7-bromo-3-iodo substitution pattern on the pyrrolo[2,3-c]pyridine core enables the synthesis of novel, patentable drug candidates. The ability to install two distinct aromatic or heteroaromatic groups at the 3- and 7-positions creates chemical space that is not easily accessible from other regioisomers like 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine or 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine. This allows for the creation of compounds with a unique 'exit vector' geometry, which is a key differentiator in obtaining composition-of-matter patent claims and circumventing existing intellectual property .

Advanced Intermediate for Targeted Protein Degraders (PROTACs)

The dual-halogenated nature of this building block is highly valuable in the construction of heterobifunctional molecules like PROTACs. The C3-iodine can be used as the first point of attachment for a linker that ultimately connects to an E3 ligase ligand, while the C7-bromine is reserved for attaching a warhead that binds to the protein of interest (POI). The high purity (≥98%) of commercially available batches ensures that the intermediate can be carried through multiple synthetic steps without accumulating impurities, which is critical for the successful development of these complex, multi-component therapeutic entities.

Synthesis of Fused Polycyclic Systems via Tandem Cross-Coupling/Cyclization

The 3-iodo substituent on the pyrrolo[2,3-c]pyridine core is an excellent leaving group for Pd-catalyzed intramolecular cyclization reactions. A common strategy involves a Sonogashira coupling to install an alkyne at the C3 position, followed by a subsequent cyclization onto the C2 position of the pyrrole ring or the N1 nitrogen to generate more complex, fused tetracyclic systems. The C7-bromine atom can be retained as a further functional handle or removed. This 'build/couple/pair' strategy is a powerful approach for rapidly increasing molecular complexity and generating leads with novel three-dimensional shapes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.